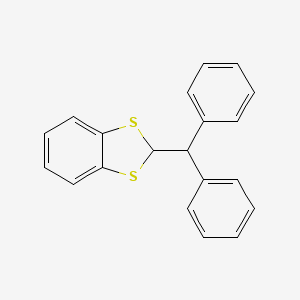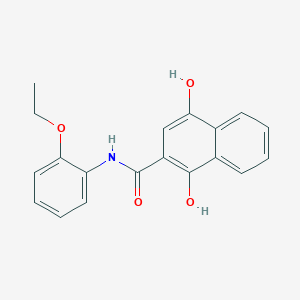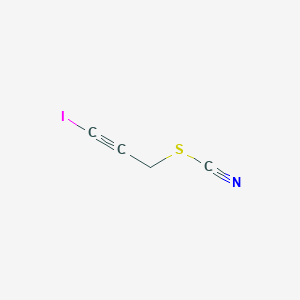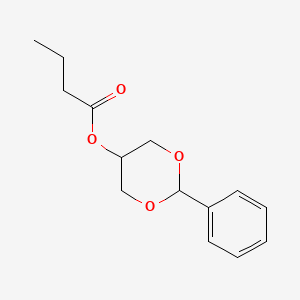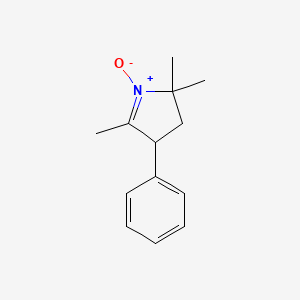
2,2,5-Trimethyl-1-oxo-4-phenyl-3,4-dihydro-2H-1lambda~5~-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,5-Trimethyl-1-oxo-4-phenyl-3,4-dihydro-2H-1lambda~5~-pyrrole is a chemical compound that belongs to the class of heterocyclic compounds known as pyrroles. Pyrroles are characterized by a five-membered ring structure containing one nitrogen atom. This particular compound is notable for its unique structural features, including three methyl groups and a phenyl group attached to the pyrrole ring.
Preparation Methods
The synthesis of 2,2,5-Trimethyl-1-oxo-4-phenyl-3,4-dihydro-2H-1lambda~5~-pyrrole can be achieved through various synthetic routes. One common method involves the cyclization of glycine-derived enamino amides. This process typically requires the condensation of ethylamine and acetoacetanilide, followed by cyclization under specific conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2,2,5-Trimethyl-1-oxo-4-phenyl-3,4-dihydro-2H-1lambda~5~-pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,2,5-Trimethyl-1-oxo-4-phenyl-3,4-dihydro-2H-1lambda~5~-pyrrole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a bioactive compound with various biological activities.
Medicine: Research is ongoing to investigate its potential therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,5-Trimethyl-1-oxo-4-phenyl-3,4-dihydro-2H-1lambda~5~-pyrrole involves interactions with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes and receptors, influencing various biochemical processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Similar compounds to 2,2,5-Trimethyl-1-oxo-4-phenyl-3,4-dihydro-2H-1lambda~5~-pyrrole include other pyrrole derivatives such as:
- 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
- 2,4,5-Trimethoxyphenethylamine These compounds share structural similarities but differ in their specific functional groups and substituents, which can influence their chemical properties and applications. The uniqueness of this compound lies in its specific arrangement of methyl and phenyl groups, contributing to its distinct chemical behavior and potential applications.
Properties
CAS No. |
116509-22-9 |
|---|---|
Molecular Formula |
C13H17NO |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
2,2,5-trimethyl-1-oxido-4-phenyl-3,4-dihydropyrrol-1-ium |
InChI |
InChI=1S/C13H17NO/c1-10-12(9-13(2,3)14(10)15)11-7-5-4-6-8-11/h4-8,12H,9H2,1-3H3 |
InChI Key |
MPKGSYXEYGJNDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](C(CC1C2=CC=CC=C2)(C)C)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


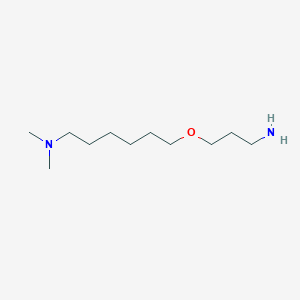
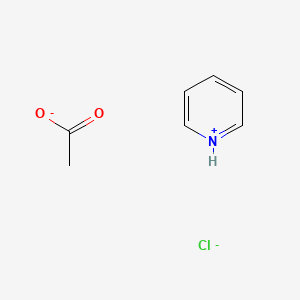
![2H-Cyclobuta[e][1,3]benzodioxol-7(6H)-one](/img/structure/B14301163.png)
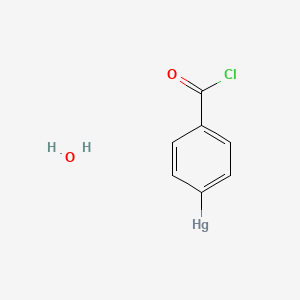
![{2,2-Bis[chloro(2,4,6-trimethylphenyl)boranyl]ethene-1,1-diyl}bis(trimethylsilane)](/img/structure/B14301170.png)
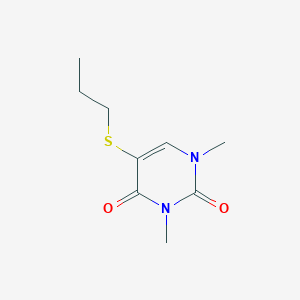
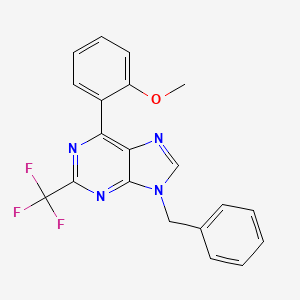

![Formic acid;2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-ol](/img/structure/B14301198.png)
